molecular formula C26H24N2O5 B3562730 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE

2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE

Cat. No.: B3562730
M. Wt: 444.5 g/mol
InChI Key: GWGGAOJTUSYAMC-UHFFFAOYSA-N
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Description

2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c]chromen core, a morpholine ring, and an acetamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE stands out due to its unique structural features, combining a benzo[c]chromen core with a morpholine ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-17-23(11-10-21-20-4-2-3-5-22(20)26(30)33-25(17)21)32-16-24(29)27-18-6-8-19(9-7-18)28-12-14-31-15-13-28/h2-11H,12-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGGAOJTUSYAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
Reactant of Route 6
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE

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